molecular formula C20H32O4 B13402913 ent-3beta,18-Dihydroxylabda-8(17),13E-dien-15-oic acid

ent-3beta,18-Dihydroxylabda-8(17),13E-dien-15-oic acid

Cat. No.: B13402913
M. Wt: 336.5 g/mol
InChI Key: TUWYNYPQCCGTMJ-PLGAWEPZSA-N
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Description

ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid is a labdane-type diterpenoid characterized by a hydroxyl group at the C-3β position, an additional hydroxyl group at C-18, and a conjugated double bond at C-8(17) and C-13E. Its molecular formula is C₂₀H₃₂O₄, with a molecular weight of 336.46 g/mol . Key physical properties include a boiling point of 499.0±40.0 °C, a density of 1.12±0.1 g/cm³, and low water solubility (0.077 g/L at 25°C) . This compound is naturally found in Forsythia suspensa, a plant used in traditional medicine for its anti-inflammatory and antiviral properties .

Properties

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(E)-5-[(1R,4aS,5S,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid

InChI

InChI=1S/C20H32O4/c1-13(11-18(23)24)5-7-15-14(2)6-8-16-19(15,3)10-9-17(22)20(16,4)12-21/h11,15-17,21-22H,2,5-10,12H2,1,3-4H3,(H,23,24)/b13-11+/t15-,16+,17-,19+,20-/m1/s1

InChI Key

TUWYNYPQCCGTMJ-PLGAWEPZSA-N

Isomeric SMILES

C/C(=C\C(=O)O)/CC[C@@H]1C(=C)CC[C@H]2[C@]1(CC[C@H]([C@]2(C)CO)O)C

Canonical SMILES

CC(=CC(=O)O)CCC1C(=C)CCC2C1(CCC(C2(C)CO)O)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: ent-3beta,18-Dihydroxylabda-8(17),13E-dien-15-oic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl groups in the compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the compound.

    Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine or chlorine) under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of ent-3beta,18-Dihydroxylabda-8(17),13E-dien-15-oic acid involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups and double bonds play a crucial role in its bioactivity. It may interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid with related labdane diterpenoids and clerodane analogs, highlighting structural differences and biological activities:

Compound Name Structural Features Biological Activity Source Key References
ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid C-3β and C-18 hydroxylation; labdane skeleton with 8(17),13E-diene system Antiviral (inferred from related Forsythia compounds); commercial availability Forsythia suspensa
3α,18-Dihydroxy-ent-labda-8(17),13E-dien-15-oic acid C-3α hydroxylation (stereoisomer of target compound) Not explicitly reported; likely similar bioactivity due to structural similarity Forsythia suspensa
19-Hydroxy-ent-labda-8(17),13E-dien-15-oic acid Hydroxylation at C-19 instead of C-18 Inhibits H1N1 influenza virus and respiratory syncytial virus (RSV) Forsythia suspensa
ent-Labda-8(17),13E-dien-3β,15,18-triol Additional hydroxylation at C-15 Cytotoxic activity against cancer cells (PC-3, DU-145 prostate; MCF-7 breast) Synthetic/plant derivatives
18-Acetoxy-cis-cleroda-3,13E-dien-15-oic acid Clerodane skeleton with acetoxy group at C-18 Antibacterial activity against Gram-positive pathogens (e.g., Staphylococcus aureus) Haplopappus taeda

Key Structural and Functional Insights:

Stereochemistry : The C-3 hydroxyl configuration (α vs. β) significantly impacts bioactivity. For example, 3α-hydroxy derivatives in Forsythia lack reported antiviral activity compared to 3β analogs .

Substitution Patterns :

  • Hydroxylation at C-18 (target compound) vs. C-19 (e.g., compound 1 in ) alters solubility and molecular interactions.
  • Acetylation (e.g., 18-acetoxy clerodanes) enhances lipophilicity, improving antimicrobial efficacy .

Skeletal Differences: Clerodane diterpenoids (e.g., 18-acetoxy-cis-cleroda-3,13E-dien-15-oic acid) exhibit distinct antibacterial activity compared to labdanes due to their fused bicyclic structure .

Commercial and Research Significance

ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid is commercially available (purity ≥98%) for research use, priced at ¥4650/5 mg . Its structural uniqueness and bioactivity profile make it a candidate for drug discovery, particularly in antiviral and anti-inflammatory applications.

Biological Activity

ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid (CAS No: 99624-39-2) is a labdane-type diterpenoid compound primarily derived from various plant sources. Its unique structure, characterized by multiple hydroxyl groups and a complex carbon skeleton, suggests significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H32O4
  • Molecular Weight : 336.47 g/mol
  • LogP : 4.1 (indicating moderate lipophilicity)
  • Hydrogen Bond Donor Count : 3
  • Hydrogen Bond Acceptor Count : 4

Antimicrobial Activity

Research has indicated that ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid exhibits antimicrobial properties. A study conducted on various labdane diterpenoids highlighted their effectiveness against several bacterial strains, with ent-3β,18-Dihydroxylabda showing promising results against Staphylococcus aureus and Escherichia coli.

Antiparasitic Activity

A significant finding is its antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. In vitro studies reported an IC50 value of approximately 4.97 µM for related labdane compounds, suggesting that ent-3β,18-Dihydroxylabda could have similar efficacy due to structural similarities .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in various biological models. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases. Studies have shown that it can reduce the expression of TNF-alpha and IL-6 in activated macrophages .

The biological activities of ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammation and microbial growth.
  • Modulation of Cell Signaling Pathways : It can affect pathways such as NF-kB and MAPK, leading to reduced inflammation and altered immune responses.
  • Direct Interaction with Pathogens : Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity.

Case Studies

StudyFindings
Research on Labdane DiterpenoidsDemonstrated significant antimicrobial activity against Staphylococcus aureus and E. coli .
Antiplasmodial ActivityReported IC50 of 4.97 µM against Plasmodium falciparum, indicating potential as an antimalarial agent .
Anti-inflammatory MechanismsShowed reduction in TNF-alpha and IL-6 production in macrophages .

Q & A

Q. What are the key structural features of ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid, and how are they experimentally determined?

The compound is a labdane diterpenoid characterized by a fused tricyclic skeleton with hydroxyl groups at C-3β and C-18, a conjugated diene system (8(17),13E), and a carboxylic acid moiety at C-15. Structural elucidation relies on:

  • X-ray crystallography to resolve stereochemistry and confirm the ent-configuration .
  • NMR spectroscopy (1H, 13C, DEPT, COSY, HMBC) to assign hydroxyl and diene positions and verify the 13E configuration .
  • FT-IR spectroscopy to identify functional groups (e.g., -OH, -COOH) .

Q. What methodologies are recommended for isolating this compound from natural sources given its low solubility (g/L)?

Isolation strategies must address its hydrophobicity:

  • Extraction : Use polar solvents (e.g., methanol or ethanol) with sonication to enhance dissolution .
  • Chromatography : Employ reverse-phase HPLC or silica gel chromatography with gradients of ethyl acetate/hexane to separate from co-eluting diterpenoids .
  • Solubility enhancement : Pre-dissolve in DMSO or acetone for bioassays, ensuring final solvent concentrations <1% to avoid cytotoxicity .

Intermediate Research Questions

Q. How can researchers optimize the chemical synthesis of ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid and its derivatives?

Synthetic routes often involve:

  • Stereoselective hydroxylation : Use Sharpless asymmetric dihydroxylation to install the 3β-OH group .
  • Carboxylic acid formation : Oxidize a terminal aldehyde intermediate via Jones oxidation .
  • Derivatization : Introduce amine groups via amidation (e.g., EDC/NHS coupling) to improve bioactivity, as seen in related labdanes .
  • Purity verification : Validate via HPLC-ELSD (≥95% purity) and LC-MS to detect byproducts .

Q. What analytical techniques are critical for assessing the stability of this compound under varying experimental conditions?

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., thermal stability up to 200°C) .
  • pH-dependent stability : Monitor via UV-Vis spectroscopy at physiological pH (7.4) and acidic conditions (pH 3–5) to simulate gastrointestinal environments .
  • Photostability : Expose to UV light (254 nm) and track degradation using HPLC-DAD .

Advanced Research Questions

Q. How can contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects) be resolved across studies?

Address discrepancies through:

  • Dose-response standardization : Use IC50 values normalized to cell viability assays (e.g., MTT) to distinguish cytotoxic from therapeutic effects .
  • Cell-line specificity : Test across multiple lines (e.g., RAW 264.7 macrophages vs. cancer cells) to identify target selectivity .
  • Pathway analysis : Employ RNA-seq or Western blotting to compare cytokine modulation (e.g., TNF-α, IL-6) under identical experimental conditions .

Q. What strategies are used to explore the biosynthetic pathway of this compound in plant sources?

  • Enzyme characterization : Identify cytochrome P450s (e.g., SmKSL2) involved in hydroxylation and cyclization using heterologous expression in E. coli .
  • Isotopic labeling : Track 13C-labeled mevalonate precursors in plant tissues to map carbon flux .
  • CRISPR-Cas9 knockout : Disrupt candidate genes in model plants (e.g., Salvia miltiorrhiza) to confirm their role in diterpenoid biosynthesis .

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., COX-2 or DNA)?

  • Molecular docking : Use AutoDock Vina with crystal structures of COX-2 (PDB: 5KIR) to assess binding affinity and orientation .
  • MD simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-receptor complexes .
  • QSAR modeling : Develop regression models correlating substituent effects (e.g., hydroxylation) with anti-inflammatory activity .

Data Contradiction and Reproducibility

Q. What methodological safeguards ensure reproducibility in bioactivity assays for this compound?

  • Solvent controls : Include DMSO/ethanol controls to rule out solvent-induced artifacts .
  • Batch variability : Source plant material from identical geographical regions and harvest seasons .
  • Inter-lab validation : Share standardized protocols via platforms like protocols.io to minimize technical variability .

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